

1-(Trimethylsilyl)imidazole (TMS-Imidazole): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TMS-Imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Trimethylsilyl)imidazole (**TMS-Imidazole**), a versatile and powerful reagent in modern organic synthesis and analytical chemistry. The document details its chemical and physical properties, molecular structure, safety and handling protocols, and key applications, with a focus on its relevance in pharmaceutical research and drug development.

Core Compound Information

1-(Trimethylsilyl)imidazole, also known by synonyms such as N-Trimethylsilylimidazole, TMSI, and TSIM, is an organosilicon compound featuring a trimethylsilyl group covalently bonded to the nitrogen atom of an imidazole ring.^{[1][2][3]} Its CAS Registry Number is 18156-74-6.^{[1][2][4][5]}

The structure of **TMS-Imidazole** consists of a five-membered aromatic imidazole ring where the hydrogen on one of the nitrogen atoms is replaced by a trimethylsilyl ($-\text{Si}(\text{CH}_3)_3$) group.^{[2][3]}

Caption: Molecular structure of 1-(Trimethylsilyl)imidazole.

Physicochemical and Safety Data

The properties of **TMS-Imidazole** make it a highly reactive liquid that requires careful handling. The following tables summarize its key physical characteristics and safety information.

Table 1: Physicochemical Properties of **TMS-Imidazole**

Property	Value	References
Molecular Formula	C ₆ H ₁₂ N ₂ Si	[5] [6] [7] [8]
Molecular Weight	140.26 g/mol	[5] [6] [7] [9]
Appearance	Colorless to light yellow liquid	[1] [2] [10]
Density	0.956 g/mL at 25 °C	[4] [9] [11] [12]
Boiling Point	93-94 °C at 14 mmHg	[2] [9] [11] [12]
Melting Point	-42 °C	[2] [13]
Refractive Index (n _{20/D})	1.475	[9] [11] [12]
Flash Point	6 °C (42.8 °F) - closed cup	[9] [11]
Solubility	Soluble in many organic solvents (e.g., dichloromethane, THF, toluene); decomposes in water.	[2] [6] [10]

Table 2: Safety and Hazard Information

Hazard Category	GHS Codes and Statements	References
Pictograms	GHS02 (Flammable), GHS07 (Harmful/Irritant)	[2] [11]
Signal Word	Danger	[2] [9] [11]
Hazard Statements	H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2] [4] [11] [14]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1] [4] [11] [14]
Storage	Store in a cool, dry, well-ventilated place below +30°C. Keep container tightly closed under an inert atmosphere. Moisture sensitive.	[2] [9] [15]

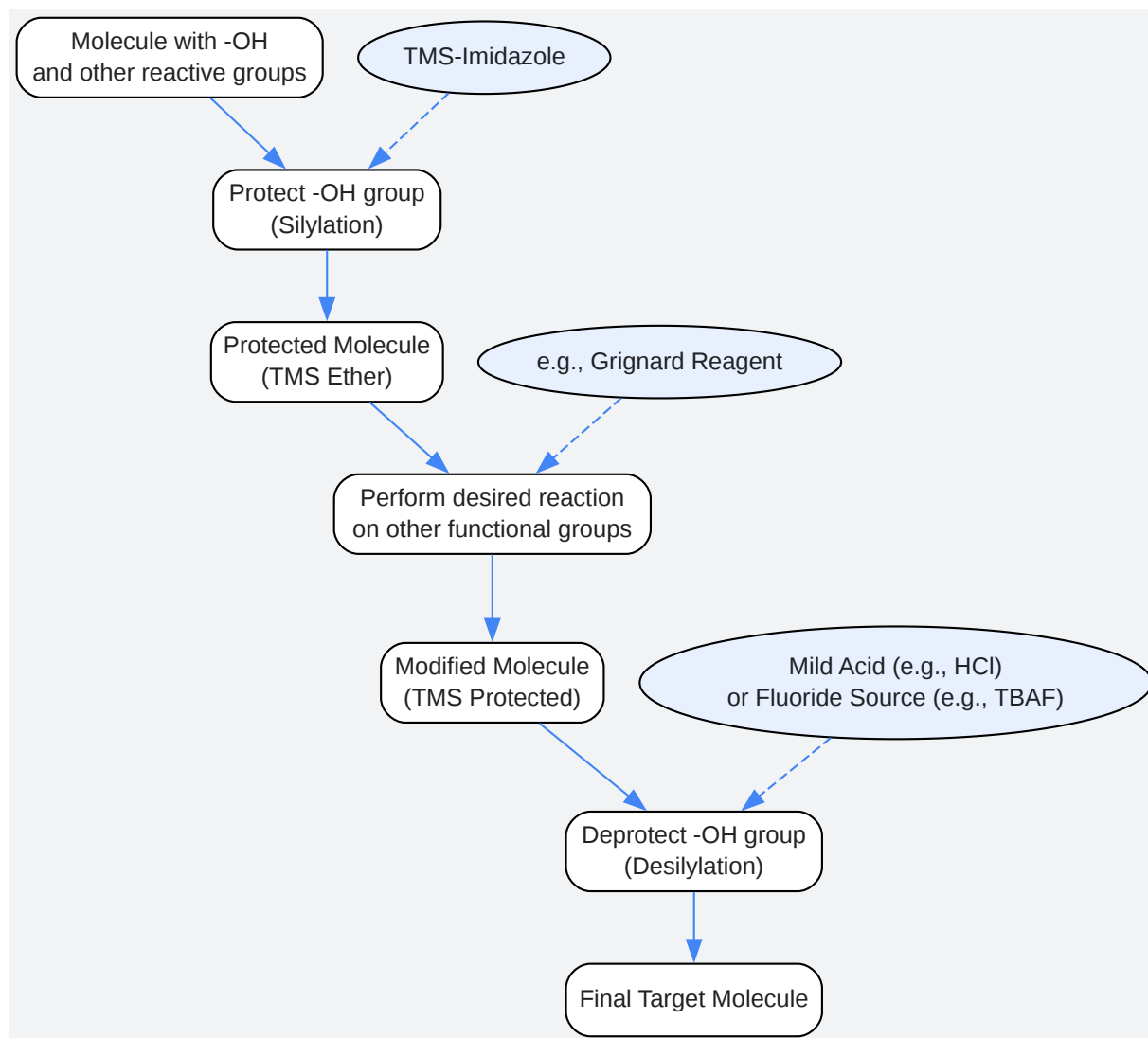
Applications in Research and Drug Development

TMS-Imidazole is a cornerstone reagent prized for its high silylating power and selectivity.[\[2\]](#)
[\[16\]](#) Its primary applications stem from its ability to introduce a trimethylsilyl (TMS) protecting

group onto various functional groups.

- **Silylating Agent:** It is a powerful agent for the silylation of alcohols, phenols, and carboxylic acids.^{[2][6][16]} This transformation is crucial for protecting these functional groups during subsequent synthetic steps. The high reactivity of **TMS-Imidazole** allows these reactions to proceed under mild conditions with high yields.^{[11][16]}
- **Derivatization for Gas Chromatography (GC):** In analytical chemistry, **TMS-Imidazole** is used to derivatize polar molecules, such as steroids, sugars, and pharmaceuticals.^{[2][4][9]} The resulting TMS ethers are more volatile and thermally stable, enabling or improving their analysis by gas chromatography-mass spectrometry (GC-MS).^{[9][11]}
- **Catalysis:** The compound can act as a Lewis acid catalyst in various organic reactions, including esterification and Friedel-Crafts reactions.^{[6][10]}
- **Synthesis of Bioactive Molecules:** The imidazole core is a significant pharmacophore found in many therapeutic agents.^[17] **TMS-Imidazole** serves as a key reagent and intermediate in the synthesis of complex imidazole-based pharmaceuticals, agrochemicals, and other fine chemicals.

The workflow below illustrates the role of **TMS-Imidazole** in a typical multi-step synthesis relevant to drug discovery, where protection of a hydroxyl group is necessary to allow for a selective reaction at another site on the molecule.



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Caption: Workflow for using **TMS-Imidazole** as a protecting agent.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of **TMS-Imidazole**. The following sections provide representative protocols for its synthesis and a key

application.

This procedure describes the synthesis of **TMS-Imidazole** from imidazole and hexamethyldisilazane (HMDS) using a catalyst.

- Materials:
 - Imidazole (0.2 mole)
 - Hexamethyldisilazane (HMDS) (0.15 mole)
 - Saccharin (catalyst, 0.15 mmoles)
 - Reaction flask equipped with a stirrer, dropping funnel, and condenser.
- Procedure:
 - To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add imidazole (13.62 g) and saccharin (28 mg).
 - Heat the mixture to 100 °C with stirring.
 - Add hexamethyldisilazane (31.5 mL) dropwise to the heated mixture over 45 minutes. During the addition, gradually raise the bath temperature from 100 °C to 140 °C.
 - After the addition is complete, continue stirring the reaction mixture at 140 °C for an additional 30 minutes.
 - Remove the excess, unreacted hexamethyldisilazane by evaporation under reduced pressure.
 - Purify the resulting residue by vacuum distillation to yield 1-(Trimethylsilyl)imidazole. The product typically boils at 103-105 °C at 22 mmHg.

This protocol outlines a general method for the protection of a primary alcohol using **TMS-Imidazole**. **TMS-Imidazole** is highly reactive towards hydroxyl groups and the reaction often proceeds to completion rapidly at room temperature.^[16]

Caption: General reaction for the silylation of an alcohol.

- Materials:
 - Primary alcohol (1.0 eq)
 - 1-(Trimethylsilyl)imidazole (1.2 eq)
 - Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
 - Round-bottom flask with a magnetic stirrer
- Procedure:
 - Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 mmol) in the anhydrous solvent (5-10 mL).
 - Reagent Addition: To the stirred solution at room temperature, add 1-(Trimethylsilyl)imidazole (1.2 mmol, ~0.18 mL) dropwise via syringe. The reaction is often mildly exothermic.
 - Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in as little as 15-60 minutes. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
 - Work-up: Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
 - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (2 x 15 mL).
 - Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude TMS-protected alcohol, which can be used directly or purified further by column chromatography if necessary.

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- To cite this document: BenchChem. [1-(Trimethylsilyl)imidazole (TMS-Imidazole): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8540853#tms-imidazole-cas-number-and-molecular-structure>]

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